5-Formyl-2,4-dimethoxybenzoic acid
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Overview
Description
5-Formyl-2,4-dimethoxybenzoic acid is an organic compound characterized by its molecular formula C9H8O5. It is a derivative of benzoic acid, featuring a formyl group (-CHO) at the 5-position and two methoxy groups (-OCH3) at the 2- and 4-positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4-dimethoxybenzoic acid typically involves the formylation of 2,4-dimethoxybenzoic acid. One common method is the Vilsmeier-Haack reaction, where 2,4-dimethoxybenzoic acid is treated with a Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the formyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Formyl-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group, resulting in 2,4-dimethoxybenzoic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming 5-hydroxymethyl-2,4-dimethoxybenzoic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (e.g., sodium amide, NaNH2) are typically employed.
Major Products Formed:
Oxidation: 2,4-dimethoxybenzoic acid
Reduction: 5-hydroxymethyl-2,4-dimethoxybenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Formyl-2,4-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential as a precursor for the synthesis of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
5-Formyl-2,4-dimethoxybenzoic acid is structurally similar to other benzoic acid derivatives, such as 2,4-dimethoxybenzoic acid and 3-formyl-2,4-dimethoxybenzoic acid. its unique placement of the formyl group at the 5-position distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound in specific applications.
Comparison with Similar Compounds
2,4-Dimethoxybenzoic acid
3-Formyl-2,4-dimethoxybenzoic acid
2-Formyl-3,4-dimethoxybenzoic acid
Properties
IUPAC Name |
5-formyl-2,4-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKWLIOJJAETJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633300-30-8 |
Source
|
Record name | 5-formyl-2,4-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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